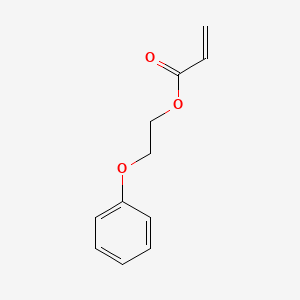

Acrilato de 2-fenoxietilo

Descripción general

Descripción

2-Phenoxyethyl acrylate is a monofunctional acrylic monomer . It is also known by other names such as 2-Propenoic acid, 2-phenoxyethyl ester; Acrylic acid, 2-phenoxyethyl ester; Ethanol, 2-phenoxy-, acrylate; 2-Phenoxyethanol acrylate; Phenyl cellosolve acrylate . It has applications in the adhesives, graphic arts, composites, inks, ultraviolet (UV)-curing coatings, and photoresists electronics industries .

Synthesis Analysis

2-Phenoxyethyl acrylate can be synthesized from 2-Phenoxyethanol and Sodium carbonate and Acryloyl chloride . The synthesis involves reacting phenol and ethylene oxide at a high temperature and pressure .Molecular Structure Analysis

The molecular formula of 2-Phenoxyethyl acrylate is C11H12O3 . It has a molecular weight of 192.2112 . The structure contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis

2-Phenoxyethyl acrylate is a colorless to yellowish liquid with a pungent odor . It has a boiling point of 84 °C at 0.2 mm Hg . Its density is 1.104 g/mL at 25 °C . It is practically insoluble in water .Aplicaciones Científicas De Investigación

Estudio del comportamiento de agregación

Se ha estudiado el comportamiento de agregación de la acrilamida/acrilato de 2-fenoxietilo y su interacción con el dodecil sulfato de sodio en solución acuosa mediante RMN 1D y 2D de protones . Esta investigación proporciona información sobre el comportamiento de asociación de un nuevo copolímero de asociación hidrófoba compuesto de acrilamida (AM) y una pequeña cantidad de acrilato de 2-fenoxietilo (POEA) .

Análisis del comportamiento de hinchamiento y térmico

Se polimerizó una red polimérica tridimensional basada en el monómero fenilo, this compound (PEA), bajo radiación ultravioleta (UV) . Se investigó el comportamiento de hinchamiento del poli (PEA/HDDA) entrecruzado, y los efectos de la naturaleza del solvente, el grado de entrecruzamiento, la temperatura y la estructura química tienen una influencia significativa en las propiedades de hinchamiento del material .

Síntesis de polímeros fotoactivos

El this compound se ha utilizado en la síntesis de polímeros fotoactivos que contienen unidades de azobenceno . Estos polímeros se prepararon mediante polimerización frontal utilizando nuevos líquidos iónicos como iniciadores .

Recubrimientos curables por radiación de electrones de alta energía

El monómero de acrilato de fenoxietilo tiene aplicaciones en recubrimientos curables por radiación de electrones de alta energía, donde actúa como un análogo del solvente en las pinturas convencionales . Además de su uso como diluyente, los grupos acrílicos permiten que el monómero de acrilato de fenoxietilo también sirva como componente de reticulación en sistemas de curado UV y de haz de electrones (EB) .

Estudios de separación

El this compound se ha utilizado en estudios de separación en la columna HPLC Newcrom R1 . Esta aplicación es particularmente útil en química analítica para la separación de mezclas complejas .

Síntesis de hidrogel

El this compound se ha utilizado en la síntesis de hidrogeles . Estos hidrogeles tienen aplicaciones potenciales en varios campos como la administración de fármacos y el tratamiento de agua .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Phenoxyethyl acrylate is a monofunctional acrylic monomer . It is primarily targeted towards the polymerization process, where it acts as a low-shrinkage monomer . The compound’s primary role is to participate in the polymerization process to produce polymers with special properties .

Mode of Action

The mode of action of 2-Phenoxyethyl acrylate involves its participation in the polymerization process. It is designed for ultraviolet and electron beam curing applications . It acts by diluting oligomers, adjusting the viscosity of the system, and participating in the UV curing process . This results in influencing the curing speed of the system and affecting the properties of the cured film .

Biochemical Pathways

The primary biochemical pathway affected by 2-Phenoxyethyl acrylate is the polymerization process. It participates in the UV curing process, which is a type of radical polymerization . The downstream effects include the formation of polymers with special properties that can be used in various applications .

Análisis Bioquímico

Biochemical Properties

2-Phenoxyethyl acrylate is a monofunctional acrylic monomer that can be polymerized by free radicals . The polymerizable acrylic groups in 2-Phenoxyethyl acrylate enable this chemical to form copolymers of acrylic or methacrylic acids and their salts, amides, esters, vinyl acetate, and styrene . These properties make 2-Phenoxyethyl acrylate an important feedstock for synthesis in the chemical industry .

Cellular Effects

The available information on 2-Phenoxyethyl acrylate is insufficient to establish a toxicological profile for this chemical . It is known to cause skin irritation and is a strong skin sensitizer . Symptoms of allergic reaction may include rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing .

Molecular Mechanism

The molecular mechanism of 2-Phenoxyethyl acrylate involves its ability to polymerize by free radicals . This process is particularly designed for ultraviolet and electron beam curing applications

Temporal Effects in Laboratory Settings

It is known that 2-Phenoxyethyl acrylate is a nonflammable, low-volatility liquid with moderate solubility in water .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 2-Phenoxyethyl acrylate in animal models

Propiedades

IUPAC Name |

2-phenoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVINYQDSSQUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56641-05-5, 34962-82-8 | |

| Record name | Polyethylene glycol phenyl ether acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56641-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34962-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4040715 | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

48145-04-6, 56641-05-5 | |

| Record name | Phenoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48145-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048145046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, ethoxylated, esters with acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95C96I48M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)

![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)